

Theoretical Examination of 5-Hydroxy-2-methylbenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzenesulfonic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth theoretical and practical overview of **5-Hydroxy-2-methylbenzenesulfonic acid**, a key organic intermediate. The document outlines its physicochemical properties, provides a detailed experimental protocol for its synthesis via the sulfonation of p-cresol, and describes a comprehensive theoretical methodology for its computational analysis. This guide is intended to serve as a valuable resource for professionals in chemistry and drug development, offering both foundational knowledge and practical instructions for the synthesis and characterization of this compound.

Introduction

5-Hydroxy-2-methylbenzenesulfonic acid, also known as p-cresol-2-sulfonic acid, is an aromatic sulfonic acid that holds significance as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a phenolic hydroxyl group and a sulfonic acid group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and dyes. Understanding the theoretical underpinnings of its structure and reactivity, alongside practical synthetic methods, is crucial for its effective application in research and development.

This guide summarizes key quantitative data, details a robust experimental protocol for its preparation, and outlines a modern theoretical approach to characterizing its molecular properties.

Physicochemical and Spectroscopic Data

The following tables summarize the key computed physicochemical properties and expected spectroscopic characteristics of **5-Hydroxy-2-methylbenzenesulfonic acid**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₈ O ₄ S	PubChem[1]
Molecular Weight	188.20 g/mol	PubChem[1]
IUPAC Name	2-Hydroxy-5-methylbenzenesulfonic acid	PubChem[1]
CAS Number	7134-06-7	ChemicalBook[2]
Canonical SMILES	<chem>CC1=CC(=C(C=C1)O)S(=O)(=O)O</chem>	PubChem[1]
InChI Key	AXZKCQSGDARVRL-UHFFFAOYSA-N	PubChem[1]
Predicted XLogP3	1.2	PubChem[1]
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	1	

Table 2: Predicted Spectroscopic Data

Note: Experimental spectroscopic data for **5-Hydroxy-2-methylbenzenesulfonic acid** is not readily available in the public domain. The following table presents expected values based on its chemical structure and data from analogous compounds.

Spectroscopy	Expected Features
^1H NMR	Aromatic protons (3H) in the range of δ 6.5-8.0 ppm, a methyl singlet (3H) around δ 2.0-2.5 ppm, and broad singlets for the hydroxyl (1H) and sulfonic acid (1H) protons.
^{13}C NMR	Aromatic carbons in the range of δ 110-160 ppm, and a methyl carbon signal around δ 20-25 ppm.
FTIR (cm^{-1})	Broad O-H stretch (hydroxyl and sulfonic acid) from $3200\text{-}3600\text{ cm}^{-1}$, aromatic C-H stretches around $3000\text{-}3100\text{ cm}^{-1}$, S=O stretches from $1150\text{-}1250\text{ cm}^{-1}$ and $1030\text{-}1080\text{ cm}^{-1}$, and C-S stretch around $650\text{-}750\text{ cm}^{-1}$.
UV-Vis (in H_2O)	Expected λ_{max} around 280-300 nm due to the phenolic chromophore.

Theoretical Studies: A Computational Approach

A thorough theoretical investigation of **5-Hydroxy-2-methylbenzenesulfonic acid** can be conducted using computational chemistry methods, primarily Density Functional Theory (DFT). These studies can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

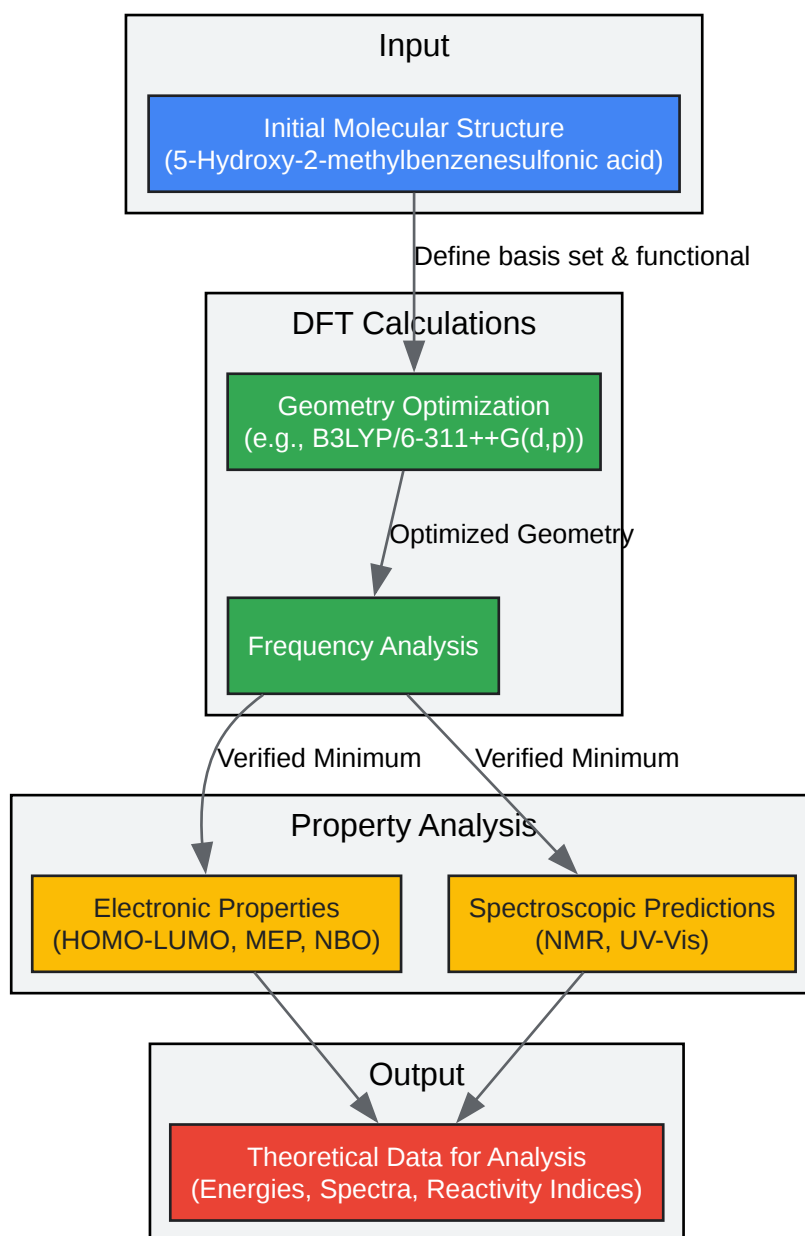
Computational Methodology

A typical computational protocol would involve the following steps:

- **Geometry Optimization:** The molecular structure of **5-Hydroxy-2-methylbenzenesulfonic acid** would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.
- **Frequency Analysis:** Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR) spectrum.

- **Electronic Property Calculations:** Various electronic properties can be calculated, including:
 - **Frontier Molecular Orbitals (HOMO-LUMO):** The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
 - **Molecular Electrostatic Potential (MEP):** An MEP map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
 - **Natural Bond Orbital (NBO) Analysis:** NBO analysis can be used to study charge distribution and intramolecular interactions.
- **Spectroscopic Predictions:**
 - **NMR Spectroscopy:** The chemical shifts (^1H and ^{13}C) can be predicted using the Gauge-Including Atomic Orbital (GIAO) method.
 - **UV-Vis Spectroscopy:** Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum and the corresponding maximum absorption wavelengths (λ_{max}).

The following diagram illustrates the logical workflow for a comprehensive theoretical study of this molecule.



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Caption: Workflow for Theoretical Analysis using DFT.

Experimental Protocols: Synthesis and Purification

The primary route for the synthesis of **5-Hydroxy-2-methylbenzenesulfonic acid** is the electrophilic aromatic substitution of p-cresol with a sulfonating agent. The following protocol details a standard laboratory procedure for this synthesis.

Synthesis of 5-Hydroxy-2-methylbenzenesulfonic acid

Materials:

- p-Cresol
- Concentrated sulfuric acid (98%)
- Ice
- Saturated sodium chloride solution
- Distilled water

Equipment:

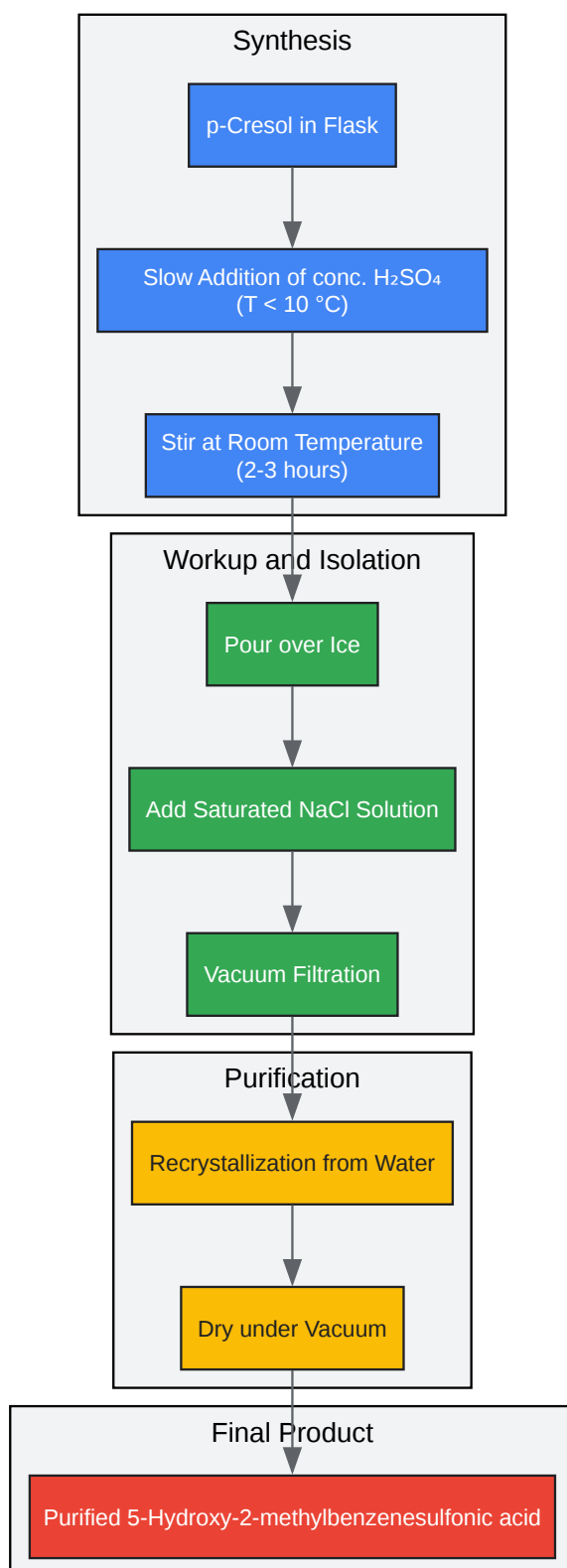
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Heating mantle
- Büchner funnel and filter flask
- Glassware for workup and purification

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, add p-cresol. Place the flask in an ice bath and begin stirring.
- **Sulfonation:** Slowly add concentrated sulfuric acid dropwise from a dropping funnel to the stirring p-cresol. Maintain the temperature of the reaction mixture below 10 °C during the addition.

- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.
- **Quenching:** Carefully pour the reaction mixture over crushed ice with stirring.
- **Isolation:** To the resulting solution, add a saturated sodium chloride solution to precipitate the sodium salt of **5-Hydroxy-2-methylbenzenesulfonic acid**.
- **Filtration:** Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold saturated sodium chloride solution.
- **Purification:** The crude product can be purified by recrystallization from a minimal amount of hot water.
- **Drying:** Dry the purified crystals in a vacuum oven at a moderate temperature.

The following diagram illustrates the experimental workflow for the synthesis.



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Caption: Experimental Workflow for Synthesis.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and experimental aspects of **5-Hydroxy-2-methylbenzenesulfonic acid**. The tabulated data offers a quick reference for its key properties, while the detailed computational and synthetic protocols provide actionable information for researchers and chemists. The visualizations of the theoretical and experimental workflows aim to clarify the logical progression of these processes. This document serves as a foundational resource to facilitate further research and application of this important chemical intermediate.

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References

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- To cite this document: BenchChem. [Theoretical Examination of 5-Hydroxy-2-methylbenzenesulfonic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011976#theoretical-studies-on-5-hydroxy-2-methylbenzenesulfonic-acid]

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